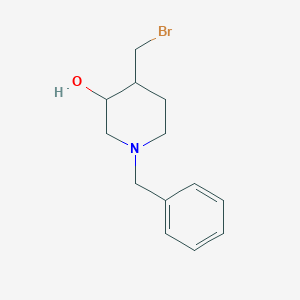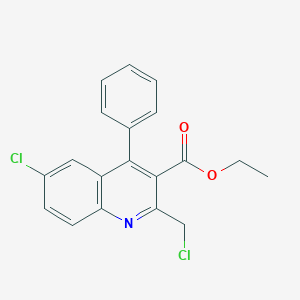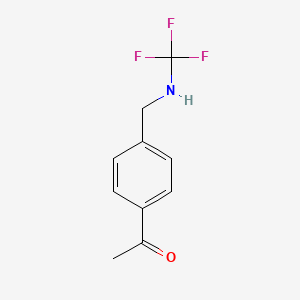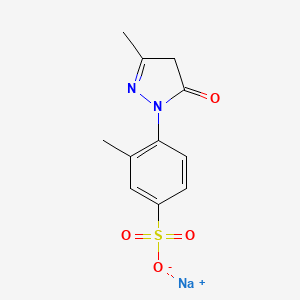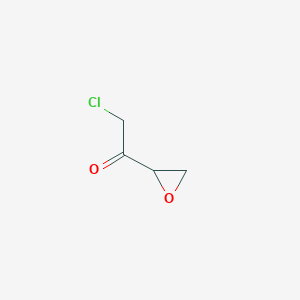
2-Chloro-1-(oxiran-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(oxiran-2-yl)ethan-1-one is an organic compound with the molecular formula C4H5ClO2 It is a chlorinated epoxide, which means it contains both a chlorine atom and an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(oxiran-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds as follows:
Epichlorohydrin Reaction: Epichlorohydrin is reacted with sodium hydroxide in an aqueous medium. The reaction mixture is stirred at a specific temperature, usually around 50-60°C, for several hours.
Isolation and Purification: The product is then extracted using an organic solvent, such as dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(oxiran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide Ring Opening: Acidic or basic conditions can be employed. For example, sulfuric acid or sodium hydroxide can be used to catalyze the ring-opening reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Epoxide Ring Opening: Products include diols and other functionalized alcohols.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-1-(oxiran-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(oxiran-2-yl)ethan-1-one involves its reactivity with nucleophiles. The chlorine atom and the epoxide ring are both reactive sites that can undergo nucleophilic attack. This reactivity is exploited in various chemical transformations, including the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(thiophen-2-yl)ethan-1-one: This compound contains a thiophene ring instead of an epoxide group.
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: This compound contains a naphthalene ring instead of an epoxide group.
2-Chloro-1-(oxolan-2-yl)ethan-1-one: This compound contains a tetrahydrofuran ring instead of an epoxide group.
Uniqueness
2-Chloro-1-(oxiran-2-yl)ethan-1-one is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both nucleophilic substitution and epoxide ring-opening reactions makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
CAS No. |
619333-14-1 |
|---|---|
Molecular Formula |
C4H5ClO2 |
Molecular Weight |
120.53 g/mol |
IUPAC Name |
2-chloro-1-(oxiran-2-yl)ethanone |
InChI |
InChI=1S/C4H5ClO2/c5-1-3(6)4-2-7-4/h4H,1-2H2 |
InChI Key |
LLPVMFRNCOTLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


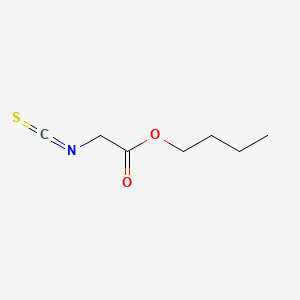
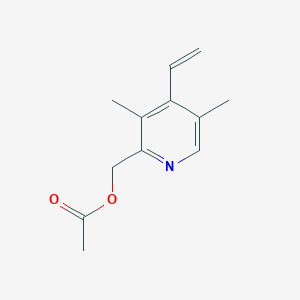
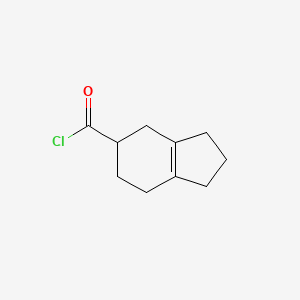
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
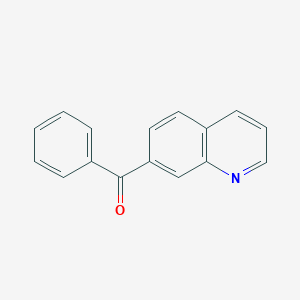
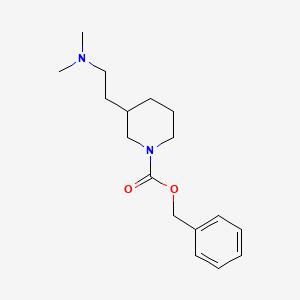
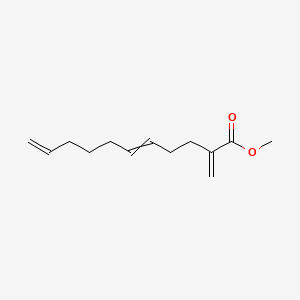
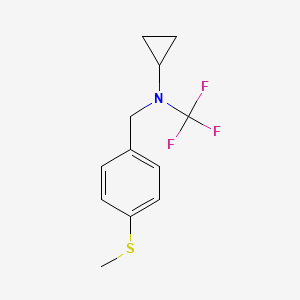
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
